molecular formula C22H21BrO4 B3978310 3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione

3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione

Cat. No.: B3978310
M. Wt: 429.3 g/mol
InChI Key: BPBIGKXXPPRDGP-UHFFFAOYSA-N
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Description

3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione is a complex organic compound with a unique structure that includes a bromophenyl group, a trimethyl group, and an oxane-dione ring

Preparation Methods

The synthesis of 3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione typically involves multiple steps. One common method includes the reaction of 4-bromophenylacetic acid with appropriate reagents to form the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on calcium carbonate (Pd/CaCO3) and copper iodide (CuI) under controlled temperature and pressure .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, leading to various biological effects. The compound’s oxane-dione ring structure allows it to participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds include other bromophenyl derivatives and oxane-dione compounds. For example:

The uniqueness of 3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO4/c1-21(2)18(15-7-5-4-6-8-15)27-20(26)22(3,19(21)25)13-17(24)14-9-11-16(23)12-10-14/h4-12,18H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBIGKXXPPRDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione
Reactant of Route 2
3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione
Reactant of Route 3
3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione
Reactant of Route 4
3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione
Reactant of Route 5
3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione
Reactant of Route 6
3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyloxane-2,4-dione

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